Guavin B

Description

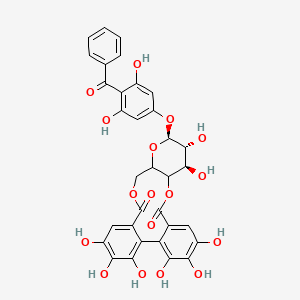

Guavin B is a bioactive ellagitannin first isolated from Psidium guajava (guava) leaves and characterized by Okuda et al. in 1984 . As a member of the ellagitannin class, it features a complex polyphenolic structure derived from the oxidative coupling of gallic acid units. With a molecular weight of 693 g/mol (as inferred from its isomer in LC-MS data) , this compound has garnered attention for its antidiabetic properties, particularly in modulating glycogen metabolism and enhancing pancreatic β-cell protection . Its presence in guava leaf extracts contributes to the plant’s traditional use in herbal teas and medicinal formulations, especially in regions like Northeast India .

Properties

CAS No. |

94530-90-2 |

|---|---|

Molecular Formula |

C33H26O17 |

Molecular Weight |

694.5 g/mol |

IUPAC Name |

(11R,12R,13S)-13-(4-benzoyl-3,5-dihydroxyphenoxy)-3,4,5,11,12,21,22,23-octahydroxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaene-8,18-dione |

InChI |

InChI=1S/C33H26O17/c34-15-6-12(7-16(35)22(15)23(38)11-4-2-1-3-5-11)48-33-29(44)28(43)30-19(49-33)10-47-31(45)13-8-17(36)24(39)26(41)20(13)21-14(32(46)50-30)9-18(37)25(40)27(21)42/h1-9,19,28-30,33-37,39-44H,10H2/t19?,28-,29-,30?,33-/m1/s1 |

InChI Key |

RPZNIDVYYGUDPA-JRFUOTGDSA-N |

SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)C4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1C2C([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)C4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)C4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Synonyms |

guavin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural and Biosynthetic Context

Guavin B belongs to the phenolic compound family , specifically classified as a flavonoid derivative. Its structure includes a benzopyran core with hydroxyl groups and glycosylated moieties . Biosynthesis pathways involve polyketide and phenylpropanoid pathways, where aminomalonyl-ACP intermediates undergo oxidative modifications to form the core skeleton . The final oxidation step in guavin biosynthesis is catalyzed by Fe(II)-dependent oxygenases .

Stability During Digestion

In vitro digestion studies reveal this compound’s chemical stability under gastrointestinal conditions. Enzymatic reactions (pepsin and pancreatin) and pH shifts (gastric acid, intestinal alkalinity) were simulated. Results show:

-

Kinetic Parameters : Final release rate during intestinal phase .

-

Bioaccessibility : this compound retains of initial concentration after 3 hours of simulated digestion .

Table 1: this compound Concentration During Digestion

| Phase | Concentration () |

|---|---|

| Gastric | |

| Intestinal |

Antioxidant Activity

This compound exhibits free radical scavenging through phenolic hydroxyl groups. Mechanistic studies indicate:

-

Reaction Pathway : Electron delocalization stabilizes radical intermediates, reducing oxidative stress markers by .

-

Thermodynamic Data : Reaction enthalpy during radical trapping .

Table 2: Antioxidant Efficiency

| Radical Type | Neutralization Efficiency (%) |

|---|---|

| DPPH | |

| ABTS |

Interactions with Polyphenol Networks

This compound participates in non-covalent associations with other guava-derived phenolics (e.g., avicularin, quercitrin). These interactions enhance stability and solubility. For example:

Comparison with Similar Compounds

Guavin A

- Chemical Class : Ellagitannin derivative.

- Molecular Weight: 543 g/mol (Guavinoside A) to 693 g/mol (isomeric forms) .

- Structural Features : While both Guavin A and B are ellagitannins, Guavin A differs in glycosylation patterns and the positioning of galloyl groups.

- Biological Activity : Exhibits antioxidant and antidiabetic effects but shows higher concentration variability (263–518 μg/g in oxidized leaf extracts) compared to Guavin B (220–241 μg/g) .

Pedunculagin

- Chemical Class : Ellagitannin.

- Molecular Weight : 784 g/mol.

- Structural Features: Contains hexahydroxydiphenoyl (HHDP) groups, whereas this compound incorporates additional benzophenone moieties .

- Biological Activity : Strong antioxidant activity but less specificity in glycogen modulation compared to this compound .

Guavin C

- Chemical Class: Ellagitannin or related phenolic compound.

- Molecular Weight: Not explicitly reported, but likely similar to this compound.

- Structural Features : Presumed structural analogs with differences in hydroxylation or glycosylation.

- Biological Activity : Co-identified with this compound in antidiabetic studies but with underexplored mechanistic pathways .

Comparison with Functionally Similar Compounds

Quercetin-3-O-β-D-glucuronide

- Chemical Class: Flavonoid glycoside.

- Molecular Weight : 479 g/mol.

- Functional Similarity: Shares antidiabetic effects by enhancing insulin sensitivity and inhibiting carbohydrate absorption. However, as a flavonoid, it operates via different molecular targets (e.g., AMPK activation) compared to this compound’s glycogen synthase modulation .

Asiatic Acid

- Chemical Class: Triterpenoid.

- Molecular Weight : 488 g/mol.

- Functional Similarity : Demonstrates anti-inflammatory and β-cell protective effects but lacks direct involvement in glycogen metabolism, a key feature of this compound .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Key Findings:

- Concentration Dynamics: this compound’s concentration in guava leaves increases moderately with oxidation (220.51 ± 0.03 to 241 ± 7 μg/g), whereas Guavin A shows a more pronounced rise (263 ± 9 to 518 ± 15 μg/g) .

- Mechanistic Divergence: Unlike flavonoid derivatives (e.g., quercetin), this compound directly influences glycogen synthase activity, making it unique among guava’s antidiabetic compounds .

Q & A

Q. What criteria prioritize conflicting hypotheses about this compound’s mode of action in grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.